
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol, also known as CBM-2, is a cyclic inositol derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CBM-2 has been shown to possess unique biochemical and physiological properties that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol is not fully understood. However, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of enzymes involved in cell proliferation and tumor growth. Additionally, this compound has been shown to inhibit the replication of HIV by blocking the entry of the virus into host cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the activity of enzymes involved in cell proliferation and tumor growth, such as MMP-9 and COX-2. Additionally, this compound has been shown to inhibit the replication of HIV by blocking the entry of the virus into host cells.
Advantages and Limitations for Lab Experiments
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also soluble in water, which makes it easy to administer in cell culture and animal studies. However, this compound has some limitations for lab experiments. It is not very selective, which means that it can interact with multiple targets in the cell. Additionally, this compound has poor bioavailability, which means that it may not be effective when administered orally.
Future Directions
There are several future directions for the study of 1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol. One direction is to investigate its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more selective derivatives that can be used in clinical applications.
Conclusion
This compound is a cyclic inositol derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses unique biochemical and physiological properties that make it a promising candidate for drug development. This compound has been extensively studied for its potential use in the treatment of autoimmune diseases, cancer, and viral infections. Further studies are needed to fully understand the mechanism of action of this compound and to develop more selective derivatives that can be used in clinical applications.
Synthesis Methods
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol is synthesized from myo-inositol, which is a six-carbon cyclic polyol. The synthesis involves the protection of the hydroxyl groups on the myo-inositol molecule with cyclohexylidene, followed by selective oxidation of the hydroxyl group at the C-1 position to form a carboxylic acid. The resulting compound is then deprotected to yield this compound.
Scientific Research Applications
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antiviral agent, particularly against HIV.
properties
InChI |
InChI=1S/C29H46O8/c1-17(2)19-11-10-18(3)16-20(19)32-27(31)33-22-21(30)23-25(36-28(34-23)12-6-4-7-13-28)26-24(22)35-29(37-26)14-8-5-9-15-29/h17-26,30H,4-16H2,1-3H3/t18-,19+,20-,21+,22+,23-,24+,25+,26+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWOZJOECNPFF-HHTKWPRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C(C3C(C4C2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]([C@@H]3[C@@H]([C@@H]4[C@H]2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

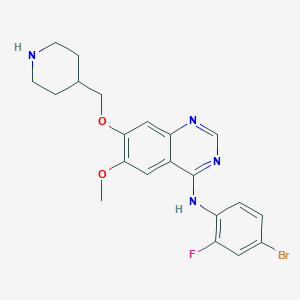



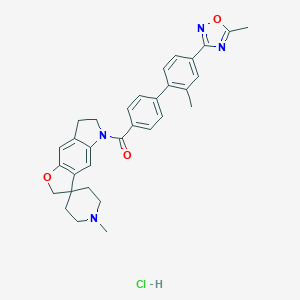
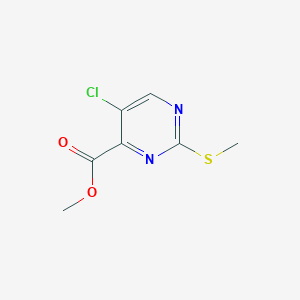
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
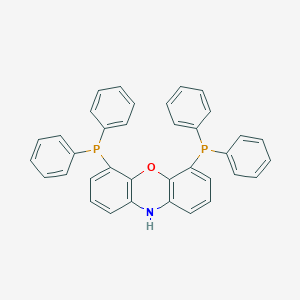
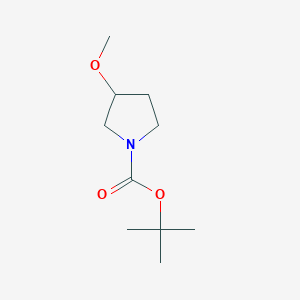

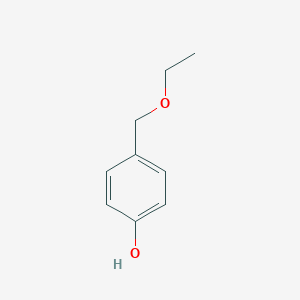

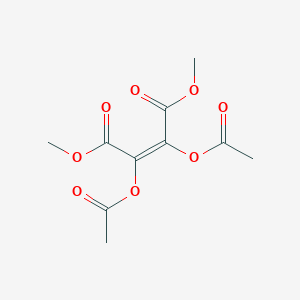
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)